(S)-3-(trimethylsilyl)pyrrolidin-2-one

Übersicht

Beschreibung

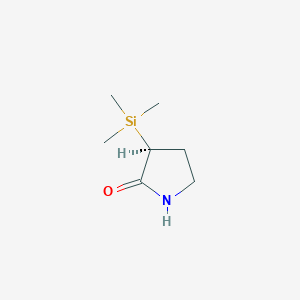

(S)-3-(trimethylsilyl)pyrrolidin-2-one is a chiral organosilicon compound that features a pyrrolidinone ring substituted with a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing pyrrolidin-2-ones involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is green and efficient, operating under mild conditions without the need for metal catalysts.

Industrial Production Methods

Industrial production methods for (S)-3-(trimethylsilyl)pyrrolidin-2-one are not extensively documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(trimethylsilyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Biologische Aktivität

(S)-3-(trimethylsilyl)pyrrolidin-2-one, a member of the pyrrolidinone family, is notable for its structural features and potential biological activities. This compound is characterized by a pyrrolidinone ring with a trimethylsilyl (TMS) group at the 3-position, which enhances its reactivity and solubility. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₁₃NOSi. The presence of the trimethylsilyl group significantly influences its chemical behavior, allowing for various reactions that can lead to the synthesis of more complex molecules. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its reactivity and structural similarities to other biologically active compounds. Key areas of interest include:

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Silylation Reactions : The introduction of the trimethylsilyl group can be performed using silylation reagents such as trimethylsilyl chloride in the presence of a base.

- Cyclization Techniques : The compound can be synthesized via cyclization of appropriate precursors under controlled conditions.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Interaction with Enzymatic Pathways : Similar compounds often interact with specific enzymes or receptors, leading to altered cellular responses.

- Modulation of Cellular Signaling : The compound may influence signaling pathways that regulate cell growth and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound relates to structurally similar compounds in terms of biological activity:

| Compound Name | Structure Type | Unique Feature | Reported Activity |

|---|---|---|---|

| 2-Pyrrolidinone | Pyrrolidinone | Lacks silyl group | Antimicrobial |

| 3-Pyrrolin-2-one | Pyrrolinone | Unsaturated structure | Anticancer |

| 4-Hydroxy-2-pyrrolidinone | Hydroxylated pyrrolidinone | Exhibits different biological activities | Antimicrobial |

| N-Methylpyrrolidine | N-Methylated derivative | Enhanced solubility | Antiproliferative |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(S)-3-(Trimethylsilyl)pyrrolidin-2-one serves as a versatile intermediate in the synthesis of nitrogen-containing heterocycles. These heterocycles are crucial in developing pharmaceuticals and agrochemicals. The trimethylsilyl group stabilizes reaction intermediates, facilitating various reactions such as:

- Nucleophilic Substitution : The compound can undergo substitution reactions to form diverse derivatives.

- Oxidation and Reduction : It participates in redox reactions, contributing to the synthesis of complex molecules.

Medicinal Chemistry

Research indicates that this compound is involved in the preparation of biologically active molecules. Some key findings include:

- Antimicrobial Activity : Studies show that derivatives exhibit activity against specific bacterial strains, suggesting potential therapeutic applications in treating infections.

- Neuroprotective Effects : Related compounds have demonstrated protective effects on neuronal cells, indicating possible benefits for neurodegenerative diseases.

- Anti-inflammatory Properties : Certain derivatives modulate inflammatory pathways, offering avenues for treating chronic inflammatory conditions.

The following table summarizes the biological activities associated with this compound and its derivatives:

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against specific bacterial strains; potential for infection treatment. |

| Neuroprotective | May protect neuronal cells from damage; implications for neurodegenerative disorders. |

| Anti-inflammatory | Modulates inflammatory responses; potential therapeutic uses in chronic inflammation. |

Specific Research Examples

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of pyrrolidinone derivatives against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibiotic agents .

- Neuroprotective Mechanisms : Research published in Neuroscience Letters demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting their role in neuroprotection .

- Inflammation Modulation : A study found that specific analogs of this compound could inhibit pro-inflammatory cytokines, showing promise for treating conditions like rheumatoid arthritis .

Industrial Applications

In addition to its applications in research and medicine, this compound is utilized in various industrial processes:

- Fine Chemical Production : It is employed as an intermediate in synthesizing fine chemicals used across multiple industries.

- Agrochemical Development : The compound's reactivity makes it suitable for developing agrochemicals that require specific nitrogen functionalities.

Eigenschaften

IUPAC Name |

(3S)-3-trimethylsilylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-10(2,3)6-4-5-8-7(6)9/h6H,4-5H2,1-3H3,(H,8,9)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAPFOGCIHDXQL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[C@H]1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.